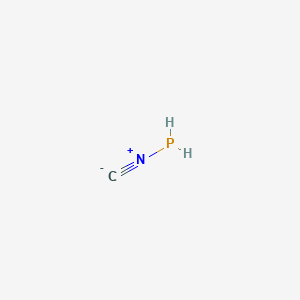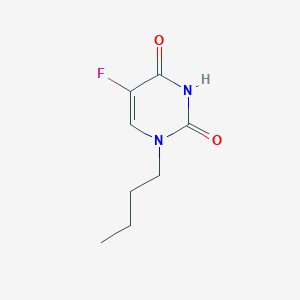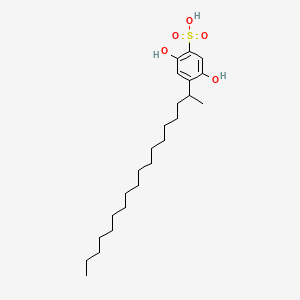
1,2,4,6-Tetraphospha-3,5,7-trisilatricyclo(2.2.1.02,6)heptane, 3,3,5,5,7,7-hexamethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,6-Tetraphospha-3,5,7-trisilatricyclo(2.2.1.02,6)heptane, 3,3,5,5,7,7-hexamethyl- is a unique organophosphorus compound with a complex tricyclic structure. This compound is notable for its incorporation of both phosphorus and silicon atoms within its framework, which imparts distinctive chemical properties and reactivity. Its molecular formula is C6H18P4Si3, and it has a molecular weight of 298.3587 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,6-Tetraphospha-3,5,7-trisilatricyclo(2.2.1.02,6)heptane, 3,3,5,5,7,7-hexamethyl- typically involves the reaction of suitable phosphorus and silicon precursors under controlled conditions. One common method involves the cyclization of organophosphorus and organosilicon compounds in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4,6-Tetraphospha-3,5,7-trisilatricyclo(2.2.1.02,6)heptane, 3,3,5,5,7,7-hexamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or phosphine oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The phosphorus and silicon atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides, and amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of organophosphorus and organosilicon derivatives.
Applications De Recherche Scientifique
1,2,4,6-Tetraphospha-3,5,7-trisilatricyclo(2.2.1.02,6)heptane, 3,3,5,5,7,7-hexamethyl- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
Mécanisme D'action
The mechanism of action of 1,2,4,6-Tetraphospha-3,5,7-trisilatricyclo(2.2.1.02,6)heptane, 3,3,5,5,7,7-hexamethyl- involves its interaction with molecular targets through its phosphorus and silicon atoms. These interactions can lead to the formation of coordination complexes, which can alter the reactivity and properties of the compound. The specific pathways and molecular targets depend on the context of its application, such as catalysis or biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: Another organophosphorus compound with a different structural framework.
3,3,5,7,7-Pentamethyl-1,2,4-trioxepane: A related compound with a different ring structure.
Uniqueness
1,2,4,6-Tetraphospha-3,5,7-trisilatricyclo(2.2.1.02,6)heptane, 3,3,5,5,7,7-hexamethyl- is unique due to its incorporation of both phosphorus and silicon atoms in a tricyclic structure. This combination imparts distinctive chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
67135-87-9 |
|---|---|
Formule moléculaire |
C6H18P4Si3 |
Poids moléculaire |
298.36 g/mol |
Nom IUPAC |
3,3,5,5,7,7-hexamethyl-1,2,4,6-tetraphospha-3,5,7-trisilatricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/C6H18P4Si3/c1-11(2)7-8-9(7)13(5,6)10(11)12(8,3)4/h1-6H3 |
Clé InChI |
HVZWLBFSFFGSMM-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(P2[Si](P3P1P3[Si]2(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



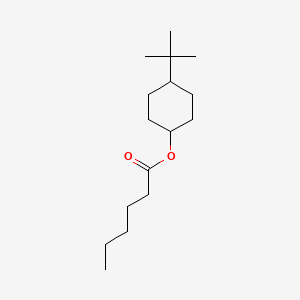
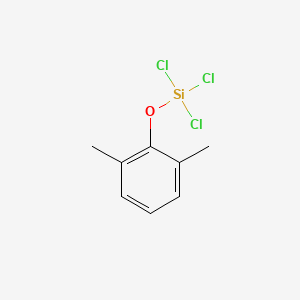
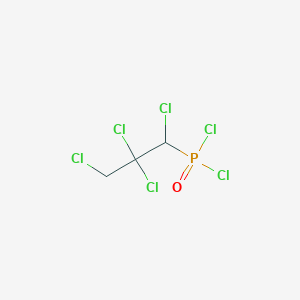

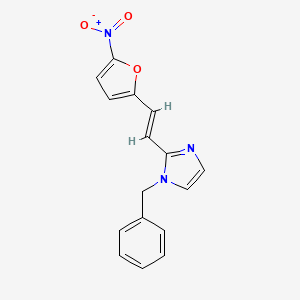
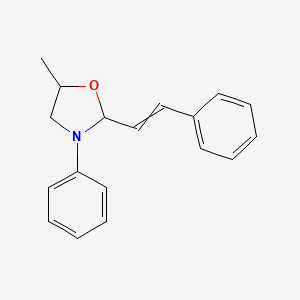
![5-(5H-Indeno[1,2-b]pyridin-5-ylidene)-5H-indeno[1,2-b]pyridine](/img/structure/B14470379.png)
